molecular formula C28H25ClN2O4 B11144559 7-Chloro-1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11144559
M. Wt: 489.0 g/mol
InChI Key: AHQZKVVWDSUKFR-UHFFFAOYSA-N
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Description

7-CHLORO-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

7-CHLORO-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-CHLORO-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-CHLORO-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno[2,3-c]pyrrole derivatives and indole derivatives . These compounds share structural similarities and may exhibit similar biological activities.

Uniqueness

What sets 7-CHLORO-1-[3-(3-METHYLBUTOXY)PHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H25ClN2O4

Molecular Weight

489.0 g/mol

IUPAC Name

7-chloro-1-[3-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H25ClN2O4/c1-16(2)12-13-34-20-8-5-7-18(14-20)25-24-26(32)21-15-19(29)10-11-22(21)35-27(24)28(33)31(25)23-9-4-6-17(3)30-23/h4-11,14-16,25H,12-13H2,1-3H3

InChI Key

AHQZKVVWDSUKFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OCCC(C)C

Origin of Product

United States

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